![molecular formula C15H20N2S B2867699 {[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine CAS No. 643725-89-7](/img/structure/B2867699.png)
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is an amine derivative with a thiazole ring and a tert-butylphenyl group . Thiazoles are a type of heterocyclic compound that have diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Aplicaciones Científicas De Investigación
Anti-Corrosion Applications
This compound has been evaluated as a novel inhibitor for the corrosion of carbon steel in acidic environments. The inhibitory performance was investigated using weight loss and potentiodynamic polarization approaches, showing that the efficacy increases with the concentration of the compound and decreases with rising temperature . The adsorption of this molecule on the surface of carbon steel helps to protect against corrosion, which is crucial in industries like maritime applications, oil and gas, and chemical processing .
Antimicrobial and Antiproliferative Agents
Derivatives of this compound have been studied for their potential as antimicrobial and antiproliferative agents. They have shown promising activity against bacterial and fungal species, as well as against human breast adenocarcinoma cancer cell lines. Molecular docking studies suggest these compounds could serve as lead compounds for rational drug designing .
Computational Chemistry
Theoretical studies, including density functional theory (DFT) and Monte Carlo (MC) simulations, employ this compound to understand its interaction with metal surfaces and its adsorption mechanism. Such computational insights are valuable for predicting the behavior of similar compounds in real-world applications .
Propiedades
IUPAC Name |
1-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-15(2,3)12-7-5-11(6-8-12)13-10-18-14(17-13)9-16-4/h5-8,10,16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHDQMOAKLRKST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

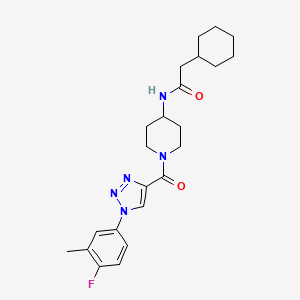

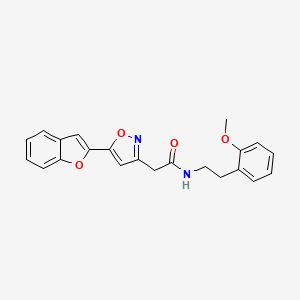
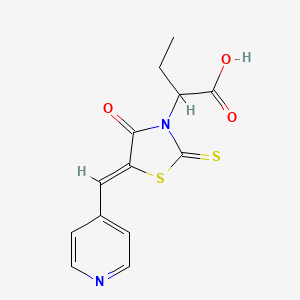
![1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2867622.png)
![6-Fluoro-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2867623.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)benzenesulfonamide](/img/structure/B2867625.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2867627.png)
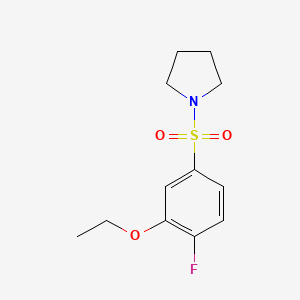
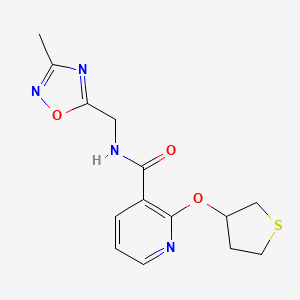
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2867635.png)


![N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867639.png)